1-Palmitoyl-sn-glycero-3-phosphocholine-d9
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Overview
Description
1-Palmitoyl-sn-glycero-3-phosphocholine-d9 is a deuterated form of 1-Palmitoyl-sn-glycero-3-phosphocholine, a lysophosphatidylcholine. This compound is known for its proinflammatory activity and is widely used in the study of atherosclerosis . The deuterated version, this compound, is often utilized in research to trace metabolic pathways and study lipid metabolism due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 can be synthesized through the esterification of 1-palmitoyl-sn-glycero-3-phosphocholine with deuterated palmitic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, followed by purification steps such as column chromatography and recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 undergoes various chemical reactions, including:
Oxidation: This reaction can be induced by reactive oxygen species, leading to the formation of oxidized lipid products.
Hydrolysis: Catalyzed by phospholipases, hydrolysis results in the cleavage of the phosphocholine headgroup.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other reactive oxygen species under physiological conditions.
Hydrolysis: Phospholipase A2 in a buffered aqueous solution.
Major Products Formed:
Oxidation: Oxidized lysophosphatidylcholine derivatives.
Hydrolysis: Glycerophosphocholine and free fatty acids.
Scientific Research Applications
1-Palmitoyl-sn-glycero-3-phosphocholine-d9 is extensively used in scientific research, including:
Chemistry: Studying lipid oxidation and stability.
Biology: Investigating lipid metabolism and signaling pathways.
Medicine: Researching the role of lysophosphatidylcholines in inflammatory diseases and atherosclerosis.
Industry: Used in the development of lipid-based drug delivery systems
Mechanism of Action
1-Palmitoyl-sn-glycero-3-phosphocholine-d9 exerts its effects primarily through its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes such as phospholipase A2 and influence the production of inflammatory cytokines. The compound’s proinflammatory activity is linked to its ability to activate macrophages and endothelial cells, leading to the secretion of cytokines like interleukin-6 and tumor necrosis factor-alpha .
Comparison with Similar Compounds
1-Stearoyl-sn-glycero-3-phosphocholine: Another lysophosphatidylcholine with a stearic acid moiety.
1-Oleoyl-sn-glycero-3-phosphocholine: Contains an oleic acid moiety.
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: Similar structure but with an additional hydroxyl group.
Uniqueness: 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 is unique due to its deuterated palmitic acid, which makes it an excellent tracer in metabolic studies. Its stable isotope labeling allows for precise tracking of lipid metabolic pathways, providing valuable insights into lipid biochemistry .
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i2D3,3D3,4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWBNKHCZGQVJV-MLGUWGKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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